Molecular Weight and Lipophilicity Differentiation from 2-(2-Chloroethyl)benzimidazole
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole possesses a molecular weight of 215.08 g/mol and a computed XLogP3 of 2.7, which is significantly higher than the unsubstituted analog 2-(2-chloroethyl)benzimidazole (MW 180.63 g/mol, XLogP3 2.2). [1] The 34.45 g/mol increase in molecular weight and +0.5 log unit increase in lipophilicity are direct consequences of the C6 chloro substitution.
| Evidence Dimension | Physicochemical Properties (Molecular Weight and Lipophilicity) |
|---|---|
| Target Compound Data | MW 215.08 g/mol; XLogP3 2.7 |
| Comparator Or Baseline | 2-(2-Chloroethyl)benzimidazole (MW 180.63 g/mol; XLogP3 2.2) |
| Quantified Difference | ΔMW = +34.45 g/mol; ΔXLogP3 = +0.5 |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and ChemSrc data. |
Why This Matters
Higher molecular weight and increased lipophilicity predict altered membrane permeability and tissue distribution, making this compound a distinct chemical probe compared to its lighter, less lipophilic analog.
- [1] PubChem. 2-(2-Chloroethyl)benzimidazole. CID 12216288. Computed Properties. View Source
